Pent-1-yn-3-one
Overview
Description
Pent-1-yn-3-one is a compound with the molecular formula C5H6O . It is also known by other names such as 1-Pentyne-3-one . It has a role as a fungal metabolite and a human metabolite .
Molecular Structure Analysis
The molecular weight of this compound is 82.1005 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a molecular weight of 82.10 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 1 . The Exact Mass is 82.041864811 g/mol .Scientific Research Applications
Spectroscopic Identification in Chemical Studies
Pent-1-yn-3-one, and its isomers, have been identified in chemical studies using spectroscopy. For example, the identification of cis- and trans-1-vinylpropargyl radicals (related to this compound) was achieved using fluorescence and ionization spectroscopies. These radicals, generated in a hydrocarbon discharge, were studied for their electronic transitions and rotational contours, providing insights into their stabilization energies and molecular structures (Reilly et al., 2009).
Thermal Rearrangements in Organic Chemistry
This compound derivatives, like 3-heteroatom-pent-1-en-4-yn-1-ones, have been studied for their thermal rearrangements. These studies contribute to understanding molecular transformations and reaction pathways in organic chemistry. Cyclizations of these compounds have been predicted and are considered experimentally feasible for various substituents (Schreiner & Bui, 2006).
Kinetics and Thermodynamics in Physical Chemistry
The kinetics and thermodynamics of reactions involving pent-1-en-3-yl radicals (structurally related to this compound) have been a subject of study, particularly in reactions with molecular oxygen. These studies contribute to a deeper understanding of chemical reaction mechanisms and the formation of various compounds under different conditions (Döntgen et al., 2019).
Synthesis and Biological Evaluation in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are synthesized and evaluated for their biological applications. For instance, the synthesis and evaluation of 10B-enriched 3-[5-{2-(2,3-dihydroxyprop-1-yl)-o-carboran-1-yl}pentan-1-yl]thymidine, a novel class of boron delivery agents, demonstrate the potential of these compounds in neutron capture therapy for brain tumors (Byun et al., 2006).
Application in Material Science
In material science, the study of this compound derivatives extends to areas like the synthesis of allenylsilanes from propargyl carbamates. These compounds play a role in the development of new materials and have potential applications in various industrial processes (Fleming et al., 1987).
Future Directions
Properties
IUPAC Name |
pent-1-yn-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-3-5(6)4-2/h1H,4H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCOTHPVQOTZKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167797 | |
Record name | Pent-1-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16469-62-8 | |
Record name | Pent-1-yn-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pent-1-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pent-1-yn-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 1-pentyn-3-one in organic synthesis?
A1: 1-Pentyn-3-one (also known as pent-1-yn-3-one) serves as a valuable building block in organic synthesis. Notably, it undergoes thermal cyclization at high temperatures (600-740°C) to form substituted 2-cyclopentenones. [] This reaction, termed "-alkynone cyclization," involves the formation of a new carbon-carbon bond between the acetylenic carbon and a non-activated carbon atom within the molecule. This process is accompanied by a [, ]-migration of a substituent on the triple bond, potentially proceeding through an alkylidene carbene intermediate. [] This method offers a straightforward route to various monocyclic, bicyclic, and spiro compounds containing the 2-cyclopentenone moiety. []
Q2: Can 1-pentyn-3-one be used to synthesize complex polycyclic structures?
A2: Yes, research has demonstrated the successful incorporation of 1-pentyn-3-one into more complex structures. One example involves its use in the synthesis of [7,7a-13C2]-2,3-dihydro-1H-inden-1-one, a precursor to [3a,4-13C2]isobenzofuran-1,3-dione (phthalic anhydride). [] This synthesis involved acylation of [1,2-13C2]ethyne-1,2-diylbistrimethylsilane with a specific propanoyl chloride, followed by desilylation to yield 5-(2,5-dihydro-1,l-dioxo-thien-2-yl)[1,2-13C2]this compound. [] Subsequent thermal elimination, cyclization, dehydrogenation, and oxidation steps yielded the desired labelled phthalic anhydride. [] This highlights the versatility of 1-pentyn-3-one in building complex structures for various research applications.
Q3: How does the structure of an acetylenic ketone influence its reactivity with chiral reducing agents?
A3: The structure of an acetylenic ketone significantly influences its reactivity with chiral reducing agents like potassium 9-O-(1,2: 5,6-Di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane or B-chlorodiisopinocampheylborane (DIP-Chloride). [, ] Studies indicate that internal α,β-acetylenic ketones generally exhibit higher enantiomeric excesses (ee) compared to terminal α,β-acetylenic ketones when reduced with these reagents. [, ] For instance, the reduction of 3-hexyn-2-one (internal) yields the corresponding propargyl alcohol with 67% ee, while 3-butyn-2-one (terminal) results in 59% ee. [] Furthermore, steric hindrance around the carbonyl group also plays a crucial role. Bulky substituents near the carbonyl group hinder the approach of the reducing agent, leading to lower reactivity and potentially decreased enantioselectivity. []
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